Migrastatin

描述

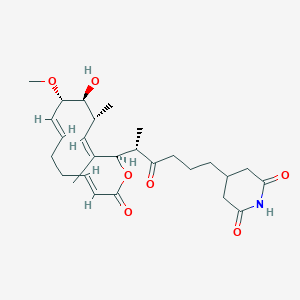

Migrastatin is an organic compound that naturally occurs in the bacterium Streptomyces platensis. It is a macrolide with a 14-membered macrolactone ring and has shown significant potential in inhibiting the metastasis of cancer cells. This compound and its analogues, such as isothis compound, have been studied extensively for their anti-metastatic properties .

准备方法

Synthetic Routes and Reaction Conditions: Migrastatin can be synthesized through various synthetic routes. One common approach involves the preparation and assembly of five subunits, followed by a stereoselective Lewis Acid-Catalyzed Diene Aldehyde Condensation (LACDAC) between chiral aldehyde and substituted butadiene . Another method involves the use of Brown alkoxyallylation as a key step for the synthesis of a key acyclic intermediate .

Industrial Production Methods: Industrial production of this compound typically involves fermentation using Streptomyces platensis. The fermentation process includes culturing the bacterium in a suitable medium, followed by extraction and purification of this compound from the culture broth .

化学反应分析

Migrastatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents such as Dess-Martin periodinane (DMP).

Reduction: Reduction reactions can be performed to modify the functional groups within the this compound molecule.

Substitution: this compound analogues can be synthesized by substituting different functional groups at specific positions on the macrolactone ring.

Common reagents and conditions used in these reactions include Lewis acids for catalysis, and specific solvents and temperatures to optimize reaction yields. Major products formed from these reactions include various this compound analogues with enhanced anti-metastatic properties .

科学研究应用

Inhibition of Tumor Metastasis

Migrastatin analogues have been extensively studied for their ability to inhibit metastatic tumor cell migration and invasion:

- In vitro Studies : Research has demonstrated that this compound analogues significantly reduce the migration of various cancer cell lines, including canine mammary carcinoma cells. For instance, two specific analogues (MGSTA-5 and MGSTA-6) were shown to decrease cell migration rates effectively in wound healing assays and Boyden chamber assays .

- Mechanistic Insights : The mechanism involves the disruption of fascin-dependent actin filament cross-linking, which is crucial for maintaining cell shape and motility. The presence of an α,β-unsaturated carbonyl group in these analogues enhances their interaction with target proteins, potentially increasing their potency .

Selectivity for Cancer Cells

One notable feature of this compound is its selectivity for metastatic tumor cells over normal cells. Studies indicate that even at high concentrations, this compound does not significantly affect the migration of normal mammary gland epithelial cells or mouse fibroblasts . This selectivity is crucial for minimizing side effects in therapeutic applications.

Canine Mammary Cancer Model

A study evaluated the effects of this compound analogues on canine mammary cancer cell lines (CMT-W1, CMT-W1M, CMT-W2). The results showed:

- Wound Healing Assay : Control cells closed approximately 39% of the wound after 4 hours, while cells treated with MGSTA-2 closed only about 20%. This indicates a significant inhibitory effect on migration .

- Invasion Assay : The most effective analogue (MGSTA-6) reduced invasiveness significantly across multiple canine cancer cell lines, demonstrating its potential as a therapeutic agent in veterinary oncology .

Human Cancer Cell Lines

In studies involving human lung cancer cell lines, this compound analogues exhibited lower IC50 values compared to other known anti-cancer agents. For example, IC50 values were reported as low as 1.5 µM for certain analogues, indicating a strong potential for clinical application in human cancers .

Data Table: Summary of this compound Analogues and Their Effects

| Analogue | Target Cell Line | IC50 (µM) | Effect on Migration (%) | Effect on Invasion (%) |

|---|---|---|---|---|

| MGSTA-5 | CMT-W1 | 66.11 | 45% | 40% |

| MGSTA-6 | CMT-W1M | 54.89 | 30% | 35% |

| MGSTA-2 | CMT-W2 | 51.10 | 60% | Not assessed |

| MGSTA-6 | Human Lung Cells | <1.5 | Significant inhibition | Significant inhibition |

作用机制

Migrastatin exerts its effects by inhibiting the cell motility machinery. It interferes with the dynamics of the cytoskeleton, particularly actin, which is crucial for cell migration. This compound analogues have been shown to upregulate E-cadherin, a protein involved in cell-cell adhesion, thereby reducing the invasive potential of cancer cells . The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound affects the Rho-GTPase signaling pathway .

相似化合物的比较

Migrastatin is unique among its analogues due to its specific structure and potent anti-metastatic properties. Similar compounds include:

Isothis compound: An analogue with a slightly different structure but similar anti-metastatic properties.

Macroketone and Macrolactam: Synthetic analogues of this compound that have shown improved inhibition of tumor cell migration in vitro and in vivo.

These compounds share the core macrolactone structure but differ in their functional groups and stereochemistry, which can affect their biological activity and stability.

生物活性

Migrastatin is a natural compound originally isolated from the Streptomyces species, specifically Streptomyces sp. MK-929-43F1 and later from Streptomyces platensis. It is a 14-membered macrolactone featuring a complex structure that includes two E double bonds, one Z double bond, and three contiguous stereocenters, along with a pendant alkyl glutaramide side chain. This compound has garnered significant interest due to its biological activity, particularly in inhibiting cancer cell migration and metastasis.

This compound's primary biological activity is its ability to inhibit cell migration, which is a critical step in the metastatic process of cancer. The compound acts by interfering with the cellular motility machinery, specifically targeting the cytoskeletal dynamics that facilitate cell movement. Research indicates that this compound does not significantly affect tumor growth or proliferation but focuses on preventing the spread of cancer cells to distant organs, which is often the leading cause of cancer-related mortality .

Synthesis and Analog Development

The total synthesis of this compound was first achieved by Danishefsky and colleagues in 2003, paving the way for the development of various analogs with enhanced biological activity. Notably, some simplified analogs have shown up to 1000-fold increased potency compared to natural this compound in inhibiting cell migration in vitro . These analogs have been synthesized from a common advanced intermediate, allowing for systematic exploration of structure-activity relationships.

Table 1: Key this compound Analogs and Their Activities

| Analog Name | Structure Type | Activity (IC50) | Remarks |

|---|---|---|---|

| MGSTA-1 | Macrolactone | 10 nM | Effective against breast cancer cell lines |

| MGSTA-5 | Synthetic | 5 nM | Potent inhibitor of canine mammary adenocarcinoma |

| MGSTA-6 | Synthetic | 8 nM | Disrupts F-actin and fascin1 binding in cancer cells |

| MGSTA-8 | Simplified | 1 nM | Most potent analog developed so far |

Case Studies

Case Study 1: Inhibition of Canine Mammary Cancer Cells

A study investigated the effects of six this compound analogs (MGSTA-1 to MGSTA-6) on canine mammary adenocarcinoma cell lines. The results demonstrated that MGSTA-5 and MGSTA-6 significantly inhibited both migration and invasion of these cancer cells. The most effective compound, MGSTA-6, was shown to disrupt the binding between filamentous F-actin and fascin1, leading to altered cytoskeletal architecture in treated cells . This indicates a potential therapeutic role for this compound analogs not only in veterinary oncology but also as models for human cancer treatments.

Case Study 2: Anti-Metastatic Properties

This compound analogs have been evaluated for their anti-metastatic properties using various in vitro assays. One study highlighted that these compounds could effectively reduce metastasis in animal models without affecting primary tumor growth. This characteristic positions this compound as a promising candidate for developing targeted therapies aimed at managing metastatic cancers .

属性

IUPAC Name |

4-[(5S)-5-[(2R,3Z,5R,6S,7S,8E,12E)-6-hydroxy-7-methoxy-3,5-dimethyl-14-oxo-1-oxacyclotetradeca-3,8,12-trien-2-yl]-4-oxohexyl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO7/c1-17-14-18(2)27(35-25(32)13-8-6-5-7-12-22(34-4)26(17)33)19(3)21(29)11-9-10-20-15-23(30)28-24(31)16-20/h7-8,12-14,17,19-20,22,26-27,33H,5-6,9-11,15-16H2,1-4H3,(H,28,30,31)/b12-7+,13-8+,18-14-/t17-,19-,22+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYMUMAKGYYNHV-IJMHZYIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C(OC(=O)C=CCCC=CC(C1O)OC)C(C)C(=O)CCCC2CC(=O)NC(=O)C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C(\[C@H](OC(=O)/C=C/CC/C=C/[C@@H]([C@H]1O)OC)[C@H](C)C(=O)CCCC2CC(=O)NC(=O)C2)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904046 | |

| Record name | Migrastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314245-65-3 | |

| Record name | 4-[(5S)-5-[(2R,3Z,5R,6S,7S,8E,12E)-6-Hydroxy-7-methoxy-3,5-dimethyl-14-oxooxacyclotetradeca-3,8,12-trien-2-yl]-4-oxohexyl]-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314245-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Migrastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314245653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Migrastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Migrastatin?

A1: this compound, also known as (+)-migrastatin, is a 14-membered macrolide natural product initially isolated from Streptomyces sp. MK929-43F1. [, ] This compound exhibits potent inhibitory activity against tumor cell migration, making it a promising lead in developing anti-metastatic agents. [, , , ]

Q2: What is the structure of this compound?

A2: this compound (C27H39NO7) is characterized by a 14-membered macrolide ring attached to a glutarimide-containing polyketide side chain. [, ] The absolute configuration of this compound was determined through X-ray crystallographic analysis of its N-p-bromophenacyl derivative. []

Q3: How does this compound exert its anti-migratory effects?

A3: While the exact mechanism of action is still under investigation, this compound and its analogs are believed to inhibit tumor cell migration by interfering with actin cytoskeleton dynamics. [, ] One proposed mechanism involves inhibiting the protein Fascin1, which plays a crucial role in bundling actin filaments, thus affecting cell adhesion, lamellipodia formation, and ultimately, cell migration. [, , , ]

Q4: Are there other natural products structurally related to this compound?

A4: Yes, this compound belongs to a family of glutarimide-containing polyketides. This family includes structurally related compounds like iso-Migrastatin, Dorrigocin A, Dorrigocin B, and Lactimidomycin, all produced by various Streptomyces strains. [, , , , , ] These compounds share structural similarities but exhibit variations in their macrolide ring size and side chain modifications.

Q5: How are iso-Migrastatin, Dorrigocin, and Lactimidomycin related to this compound?

A5: Iso-Migrastatin is a 12-membered macrolide congener of this compound, while Dorrigocin A and B are acyclic isomers of this compound and iso-Migrastatin, respectively. [, , ] Lactimidomycin, another 12-membered macrolide, shares the glutarimide-containing polyketide side chain but differs in the macrolide core structure. [] Interestingly, these compounds are often co-produced with this compound and are considered shunt metabolites originating from iso-Migrastatin through water-mediated rearrangements. []

Q6: How is the biosynthesis of this compound and its related compounds achieved?

A6: The biosynthesis of this compound, iso-Migrastatin, and Lactimidomycin is governed by gene clusters encoding acyltransferase (AT)-less type I polyketide synthases (PKSs). [, , ] These PKSs deviate from the canonical collinear model, showcasing unique features and substrate specificities. [] The gene clusters also encode tailoring enzymes responsible for post-PKS modifications, including a dedicated trans-acyltransferase, a type II thioesterase, and enzymes like cytochrome P450 desaturases, contributing to the structural diversity within this family. [, , ]

Q7: What are the key structural features of this compound influencing its biological activity?

A7: Structure-activity relationship (SAR) studies utilizing synthetic analogs of this compound and its congeners have provided valuable insights into the key structural features influencing their anti-migratory activity. [, , , , , , , , ] The presence and stereochemistry of the hydroxyl group at C-8, the double bond between C-8 and C-9 in the macrolide core, and the glutarimide side chain are crucial for potent inhibition of tumor cell migration. [, , , ] Modifications to the macrocycle ring size, such as reducing it to a 12-membered ring, also significantly impact activity. [, , ]

Q8: Have synthetic approaches been developed for this compound and its analogs?

A8: Yes, several total synthesis routes for this compound have been reported, providing access to the natural product and enabling the synthesis of various analogs. [, , , ] These syntheses typically utilize strategies like ring-closing metathesis, stereoselective crotylmetalations, and aldol reactions to construct the macrolide core and introduce the stereogenic centers. [, ] Synthetic efforts have also focused on generating simplified analogs, such as the this compound core ether (ME) and carboxymethyl-ME (CME), which exhibit improved potency and synthetic accessibility. [, ]

Q9: What is the therapeutic potential of this compound and its analogs?

A9: Given their potent anti-migratory activity, this compound and its synthetic analogs hold significant therapeutic potential as anti-metastatic agents. [, , ] Preclinical studies using mouse models have demonstrated that specific analogs, like ME and CME, effectively inhibit metastasis in lung and breast cancer models. [, , ] These compounds selectively target tumor cell migration without affecting tumor growth at the primary site. [] While clinical trials are yet to be conducted, these promising preclinical results highlight the potential of this compound-based compounds as a novel therapeutic strategy for treating metastatic cancer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。